2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid
Description
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a synthetic benzoic acid derivative characterized by a dichlorinated aromatic ring and a substituted amide group. The compound’s structure includes a 3-methoxynaphthalene moiety linked via a carbonylamino group to the 5-position of the benzoic acid core.
Properties
Molecular Formula |
C19H13Cl2NO4 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2,4-dichloro-5-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H13Cl2NO4/c1-26-17-7-11-5-3-2-4-10(11)6-13(17)18(23)22-16-8-12(19(24)25)14(20)9-15(16)21/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI Key |
NCKWTCWCIXMRIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups.
Acylation: The amino groups are then acylated using 3-methoxynaphthalene-2-carbonyl chloride under controlled conditions to form the desired amide linkage.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the dichloro substituents.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide (NaNH₂) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to its antibacterial or antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted benzoic acids, often functionalized with sulfonamide or acylated amino groups. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Analysis
*Estimated based on analogous structures.
Biological Activity
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core with significant substitutions that may influence its biological activity. The compound's structure includes two chlorine atoms and an amide group linked to a methoxynaphthalene moiety, which potentially enhances its reactivity and interaction with biological systems.
- Molecular Formula : C19H13Cl2NO4
- Molecular Weight : 390.2 g/mol
- CAS Number : 1030576-66-9
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely due to its structural components, which allow it to interact with biological targets involved in inflammation and pain modulation.
- Interaction with Inflammatory Pathways : The compound may influence key enzymes in inflammatory pathways, similar to other benzoic acid derivatives.
- Protein Degradation Systems : Research suggests that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and response to stress .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid | Contains methoxy and carbonyl groups | Simpler structure without naphthalene |
| 4-Chloro-N-(naphthalen-1-yl)benzamide | Naphthalene attached directly to amide | Lacks dichlorination |
| 2-Chloro-N-(naphthalen-1-yl)benzamide | Similar naphthalene attachment | Different chlorination pattern |
This table highlights the diversity within this chemical class while underscoring the unique combination of functionalities present in the compound of interest.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anti-inflammatory Activity : A study demonstrated that benzoic acid derivatives could enhance proteasomal and lysosomal activities, indicating potential anti-inflammatory properties. The activation of cathepsins B and L was notably significant in some derivatives, suggesting a similar potential for the compound .
- Cytotoxicity Assessments : In vitro assays on various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxicity at certain concentrations for related compounds, implying a favorable safety profile for further development .
- Molecular Docking Studies : Preliminary molecular docking studies indicated that the compound might bind effectively to enzymes involved in inflammatory pathways, warranting further investigation through in vitro assays to confirm these interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
